molecular formula C7H4FN3O B13660022 8-Fluoropyrido[4,3-d]pyrimidin-4-ol

8-Fluoropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B13660022
M. Wt: 165.12 g/mol
InChI Key: BNCBWCWDPWMAEG-UHFFFAOYSA-N
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Description

8-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound featuring a fused pyridine-pyrimidine core with a fluorine substituent at the 8-position and a hydroxyl group at the 4-position. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxyl group enables hydrogen-bonding interactions critical for target binding .

Properties

Molecular Formula

C7H4FN3O

Molecular Weight

165.12 g/mol

IUPAC Name

8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4FN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12)

InChI Key

BNCBWCWDPWMAEG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)F)N=CNC2=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

8-Fluoropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Common substitution reactions involve the replacement of the fluorine atom or the hydroxyl group with other functional groups.

    Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. .

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

8-Fluoropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or DNA. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication .

Comparison with Similar Compounds

6-Fluoropyrido[3,4-d]pyrimidin-4-ol

  • Key Difference : Fluorine at the 6-position instead of 6.
  • No direct activity data are available, but positional isomerism often leads to significant differences in potency .

8-Chloropyrido[3,4-d]pyrimidin-4-ol

  • Key Difference : Chlorine replaces fluorine at the 8-position.
  • Impact : Chlorine’s larger size and lower electronegativity compared to fluorine may reduce binding affinity due to steric hindrance or weaker dipole interactions. Chlorinated analogs are also more prone to metabolic oxidation, limiting bioavailability .

Core Saturation and Conformational Flexibility

2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

  • Key Difference : Saturated 5,6,7,8-tetrahydro core with a methoxy group.
  • The methoxy group may enhance membrane permeability but eliminate critical hydrogen-bonding capacity compared to the hydroxyl group .

F1386-0303 (5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol)

  • Key Difference : Pyrrolo[2,3-d]pyrimidine core with diphenyl substituents.
  • Impact : The diphenyl groups enable strong π-π interactions, but the lack of a pyridine ring reduces polarity. This compound showed promise in MAP4K4 inhibition, highlighting the importance of core heteroatom arrangement .

Substituent Functional Groups

8-((Dimethylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Key Difference: Dimethylaminomethyl group at the 8-position.
  • Impact: The basic dimethylamino group may improve solubility but introduce cation-poor pharmacokinetic properties. This derivative’s synthesis achieved a 43% yield, suggesting feasible scalability .

8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one

  • Key Difference : Bulky 4-fluorophenyl-piperidine substituent.
  • Impact : The extended substituent enhances selectivity for kinases with deep hydrophobic pockets but may reduce oral bioavailability. Synthesis required multi-step reductive amination with moderate yields (~42%) .

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